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Compound of Interest

Compound Name: 2-(Azetidin-1-yl)ethan-1-amine

Cat. No.: B1284170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Azetidin-1-yl)ethan-1-amine is a diamine containing a four-membered azetidine ring. This

structural motif is of growing interest in medicinal chemistry due to the unique conformational

constraints and physicochemical properties imparted by the strained azetidine ring. This

document provides a comprehensive overview of the known chemical properties, available

synthesis strategies, and safety information for 2-(Azetidin-1-yl)ethan-1-amine. While specific

biological activity and detailed experimental protocols for this particular molecule are not

extensively documented in publicly available literature, this guide consolidates the existing data

and provides a framework for its potential application in research and drug discovery.

Chemical Properties
2-(Azetidin-1-yl)ethan-1-amine, with the chemical formula C₅H₁₂N₂, is a liquid at room

temperature. Its core structure consists of an ethylamine chain attached to the nitrogen atom of

an azetidine ring. The presence of two nitrogen atoms, a primary amine and a tertiary amine

within the azetidine ring, dictates its basicity and reactivity.

Table 1: Physicochemical Properties of 2-(Azetidin-1-yl)ethan-1-amine
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Property Value Source

Molecular Formula C₅H₁₂N₂ [1][2]

Molecular Weight 100.16 g/mol [1][2]

CAS Number 795299-77-3 [2]

Appearance Liquid

Predicted Boiling Point 155.1 ± 8.0 °C [3] (Predicted)

Predicted Density 0.969 ± 0.06 g/cm³ [3] (Predicted)

Predicted pKa 9.62 ± 0.10 [3] (Predicted)

Predicted XlogP -0.3 [3]

Storage Temperature Refrigerator (2-8°C)

Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-(Azetidin-1-yl)ethan-1-
amine is not readily available in the reviewed literature, general methods for the synthesis of N-

substituted azetidines can be adapted. A common approach involves the nucleophilic

substitution of a suitable azetidine precursor with a protected 2-aminoethyl synthon, followed

by deprotection.

A plausible synthetic route could involve the reaction of azetidine with a 2-haloethylamine

derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base to facilitate the N-

alkylation. The primary amine of the ethylamine moiety would likely require a protecting group

(e.g., Boc or Cbz) to prevent side reactions, which would then be removed in a final step.

Another potential strategy is the reductive amination of an azetidine-containing aldehyde or

ketone with ammonia or a protected amine equivalent.

The synthesis of related azetidin-2-one derivatives often involves the Staudinger reaction, a

[2+2] cycloaddition of a ketene and an imine.[4] However, this method is for the synthesis of the

lactam and not the saturated azetidine amine.
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A general workflow for a potential synthesis is outlined below.

Potential Synthesis Workflow

Azetidine

N-Alkylation
(Base, Solvent)

Protected 2-Haloethylamine
(e.g., N-Boc-2-bromoethylamine)

Protected 2-(Azetidin-1-yl)ethan-1-amine Deprotection
(e.g., Acid) 2-(Azetidin-1-yl)ethan-1-amine

Click to download full resolution via product page

A potential synthetic workflow for 2-(Azetidin-1-yl)ethan-1-amine.

Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 2-(Azetidin-1-yl)ethan-1-amine is not available in the

surveyed literature. However, predicted mass spectrometry data and general characteristics for

related compounds can provide an indication of the expected spectral features.

Mass Spectrometry: Predicted mass spectral data suggests the following adducts and their

corresponding m/z values:

[M+H]⁺: 101.10733

[M+Na]⁺: 123.08927

[M-H]⁻: 99.092774

[M]⁺: 100.09950[3]

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons on the azetidine ring and the ethylamine chain. The protons on the carbons adjacent

to the nitrogen atoms will be deshielded and appear at a lower field.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1284170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1284170?utm_src=pdf-body
https://www.benchchem.com/product/b1284170?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/15636950
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five

carbon atoms in the molecule. The carbons bonded to the nitrogen atoms will be deshielded

compared to simple alkanes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching

vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and N-

H bending vibrations would also be present.

Reactivity and Potential Applications in Drug
Development
The chemical reactivity of 2-(Azetidin-1-yl)ethan-1-amine is primarily governed by the

nucleophilicity of its primary and tertiary amine groups. The primary amine can undergo a

variety of reactions, including acylation, alkylation, and Schiff base formation. The tertiary

amine within the azetidine ring can also participate in reactions such as quaternization.

The azetidine ring itself is a valuable scaffold in medicinal chemistry. Its strained four-

membered ring structure provides conformational rigidity, which can be advantageous for

optimizing ligand-receptor interactions.[5] The incorporation of an azetidine moiety can also

influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Azetidine-containing compounds have been investigated for a wide range of biological

activities.[6]

While no specific biological targets or mechanisms of action have been reported for 2-
(Azetidin-1-yl)ethan-1-amine, its structural features suggest it could be a useful building block

in the synthesis of more complex molecules with potential therapeutic applications. The

diamine functionality allows for the introduction of diverse substituents, making it a versatile

scaffold for creating chemical libraries for high-throughput screening.

Safety and Handling
2-(Azetidin-1-yl)ethan-1-amine is classified as a hazardous substance. The available safety

data indicates the following hazards:

Table 2: GHS Hazard Information
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Hazard Class Hazard Statement

Flammable liquids H226: Flammable liquid and vapor

Acute toxicity, Oral H302: Harmful if swallowed

Serious eye damage H318: Causes serious eye damage

Precautionary Measures:

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.

No smoking.

P233: Keep container tightly closed.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal

protective equipment (PPE), including gloves and safety glasses.

Conclusion
2-(Azetidin-1-yl)ethan-1-amine is a chemical entity with potential as a building block in

medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its

chemical and biological properties is currently lacking in the public domain, this guide

consolidates the available information. Further research is warranted to fully characterize this

compound, including the development of detailed and optimized synthetic protocols, thorough

spectroscopic analysis, and exploration of its biological activity. Such studies would provide a

more complete understanding of its potential applications for researchers and drug

development professionals.

Experimental Protocols
As no specific, detailed experimental protocols for the synthesis or analysis of 2-(Azetidin-1-
yl)ethan-1-amine were found in the surveyed literature, this section cannot be completed.
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Researchers should refer to general methods for the synthesis and characterization of N-

substituted azetidines and adapt them accordingly. For instance, a general procedure for the

synthesis of azetidin-2-ones involves the reaction of an imine with chloroacetyl chloride in the

presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[1] The reaction

progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is

purified by recrystallization.[1] Spectroscopic characterization would then be performed using

techniques like FT-IR, ¹H NMR, and ¹³C NMR.[1]

Mandatory Visualizations
Due to the lack of specific information on signaling pathways or detailed experimental

workflows directly involving 2-(Azetidin-1-yl)ethan-1-amine, no relevant diagrams can be

generated at this time. The provided synthesis workflow diagram is a generalized

representation based on common organic chemistry principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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